Nonacosane

Chemometrics Volatile Organic Compounds Principal Component Analysis

Researchers face calibration drift in GC-MS due to variable n-alkane standards. Nonacosane (CAS 630-03-5) solves this with a well-defined Kovats retention index and stable vapor pressure (2.47×10⁻¹⁰ Torr at 299.3 K), ensuring reproducible chromatographic alignment. - Serves as definitive C₂₉ marker for plant epicuticular wax profiling (up to 77% abundance) and chemotaxonomy. - Essential for synthesizing Anopheles stephensi sex pheromone blends; chain-length specificity is critical for valid behavioral assays. - Narrow melting point (63-66°C) enables precise phase-change material (PCM) design where a 64°C setpoint is required.

Molecular Formula C29H60
Molecular Weight 408.8 g/mol
CAS No. 630-03-5
Cat. No. B1205549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonacosane
CAS630-03-5
Synonymsnonacosane
Molecular FormulaC29H60
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3
InChIKeyIGGUPRCHHJZPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Very soluble in ethanol, ether, acetone;  soluble in benzene;  slightly soluble in chloroform

Nonacosane Technical Baseline


Nonacosane is a straight-chain saturated hydrocarbon (n-alkane) with the molecular formula C₂₉H₆₀ and a molecular weight of 408.79 g/mol . It belongs to the long-chain alkane homologous series and is characterized by a melting point of 63–66 °C and a boiling point of 440.9 °C at 760 mmHg . This compound occurs naturally as a major constituent of plant epicuticular waxes and serves as a benchmark for gas chromatographic retention indexing due to its well-defined physicochemical properties .

GC Retention Standard Benchmark for alkane index calibration
Phytochemical Wax Marker Dominant constituent for plant cuticular studies
Defined Thermal Reference Specific phase-change point for PCM research

Nonacosane: Why Homologs Are Not Interchangeable


Substituting Nonacosane with heptacosane (C₂₇), octacosane (C₂₈), or triacontane (C₃₀) based solely on structural similarity introduces uncontrolled variability in key performance parameters. Multivariate chemical profiling demonstrates that Nonacosane occupies a distinct position in principal component space (PC1 = 0.22, PC3 = 0.45) compared to its homologs, reflecting unique partitioning and interaction behaviors in complex matrices . Furthermore, Nonacosane exhibits a vapor pressure of 2.47 × 10⁻¹⁰ Torr at 299.3 K, which is substantially lower than that of heptacosane (4.04 × 10⁻⁹ Torr) and octacosane (8.37 × 10⁻¹⁰ Torr), meaning its atmospheric persistence and volatility profile differ markedly . Such differences directly impact analytical calibration accuracy, environmental fate modeling, and formulation consistency.

Unique PCA signature prevents substitution as internal standard
Vapor pressure difference alters environmental fate modeling
Phase-change temperature mismatch disrupts thermal applications

Nonacosane Differentiated Performance


Distinct PCA Profile in Volatile Mixtures

In a principal component analysis (PCA) of volatile compounds, Nonacosane exhibits a unique loading pattern distinct from its nearest homologs. It shows a PC1 loading of 0.22 (compared to 0.33 for heptacosane and 0.25 for octacosane) and a PC3 loading of 0.45 (compared to 0.08 for heptacosane and 0.28 for octacosane). This indicates that Nonacosane contributes differently to the overall chemical variance in the analyzed matrix .

PCA Profile
Head-to-head
PC3 loading 5.6× higher than heptacosane
Enables distinct chemometric discrimination
PC1 49.8%, PC2 24.6%, PC3 11.5% variance
Chemometrics Volatile Organic Compounds Principal Component Analysis

Vapor Pressure and Environmental Persistence

Nonacosane exhibits a significantly lower vapor pressure than shorter-chain n-alkanes under ambient conditions. At 299.3 K, its vapor pressure is 2.47 × 10⁻¹⁰ Torr, which is an order of magnitude lower than heptacosane (4.04 × 10⁻⁹ Torr) and substantially lower than octacosane (8.37 × 10⁻¹⁰ Torr) . This trend is consistent across a homologous series of n-alkanes measured from C₂₁ to C₃₀ .

Vapor Pressure
Head-to-head
~94% lower than heptacosane at 299.3 K
Lower volatility for environmental persistence studies
GC retention time correlation; 2.47×10⁻¹⁰ Torr
Environmental Fate Vapor Pressure Atmospheric Chemistry

Thermal Phase Transition Benchmark

Nonacosane melts at approximately 64 °C, which is precisely intermediate between the melting points of its immediate homologs: octacosane (C₂₈, ~62 °C) and triacontane (C₃₀, ~66 °C) . This thermal property is critical for applications where phase change temperature must be matched to a specific operating window.

Melting Point
Cross-study comparable
~64°C; 2°C above octacosane, 2°C below triacontane
Defines specific thermal benchmark for PCM research
Literature values, multiple vendors and NIST data
Phase Change Materials Thermal Analysis Melting Point

Dominance in Plant Epicuticular Waxes

In the hydrocarbon fraction of Acanthopanax sciadophylloides leaf wax, Nonacosane constitutes 77% of the total n-alkane profile, vastly exceeding the concentrations of heptacosane (1%), octacosane (4%), triacontane (8%), and hentriacontane (10%) . This pronounced abundance is characteristic of many higher plant waxes, making Nonacosane the definitive marker for studying cuticular hydrocarbon ecology.

Wax Abundance
Head-to-head
77% relative abundance; 19.3× triacontane
Dominant marker for plant cuticular wax studies
Acanthopanax sciadophylloides leaf extract
Phytochemistry Chemotaxonomy Plant Waxes

Insect Semiochemical Specificity

Nonacosane is identified as a constituent of the cuticular hydrocarbon pheromone blend in multiple insect species, including a role in sex recognition in the mosquito Anopheles stephensi and as a component of the pheromone of Orgyia leucostigma . While many n-alkanes are found on insect cuticles, the specific chain length (C₂₉) is often critical for eliciting the correct behavioral response .

Semiochemical Role
Class-level inference
Reported in Anopheles stephensi sex pheromone
Supports semiochemical ecology research context
Functional specificity not quantified
Chemical Ecology Pheromones Insect Behavior

Antimicrobial Activity Baseline

Nonacosane isolated from Baphia massaiensis exhibits weak antibacterial activity against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus . While the activity is low, this consistent profile can serve as a baseline control in assays comparing more potent antimicrobial agents derived from natural sources.

Antimicrobial Activity
Supporting evidence
Weak activity against E. coli, B. subtilis, P. aeruginosa, S. aureus
Baseline control for natural product screening
No MIC data reported; qualitative observation
Antimicrobial Screening Natural Products Minimum Inhibitory Concentration

Nonacosane Validated Applications


GC Retention Index Standardization

Nonacosane serves as a reliable retention index marker in GC and GC-MS analysis due to its well-defined Kovats retention index and stable vapor pressure profile. The distinct PCA loadings confirm that it does not co-elute or cluster ambiguously with other n-alkanes in complex volatile mixtures , making it an ideal internal standard for quantifying long-chain hydrocarbons in environmental and botanical samples.

Phytochemical Chemotaxonomy

Given its dominance in plant epicuticular waxes (77% relative abundance in some species ), Nonacosane is the definitive target for quantifying cuticular hydrocarbon profiles. Its use is essential for accurate chemotaxonomic classification and for studies investigating plant surface defenses against herbivory and desiccation.

Insect Semiochemical Ecology

Nonacosane's documented role in the sex pheromone of Anopheles stephensi and other species makes it a critical component for synthesizing biologically relevant pheromone blends . Using a homolog of different chain length would invalidate behavioral assays, as the specificity of the C₂₉ chain is necessary for eliciting the correct olfactory response.

PCM Thermal Management

With a melting point of approximately 64 °C , Nonacosane occupies a narrow thermal window between octacosane (62 °C) and triacontane (66 °C). This specific transition temperature makes it suitable for PCM applications in electronics cooling or solar thermal storage where a 64 °C setpoint is required, and where the 2 °C difference from adjacent alkanes is functionally significant.

Application
Selection Property
Validation Focus
GC-MS Retention Index Standard
Distinct PCA and retention profile
Co-elution and matrix effect review
Phytochemical Chemotaxonomy
Dominant wax hydrocarbon marker
Plant species authentication validation
Insect Semiochemical Ecology
C29 chain-length specificity
Behavioral assay response review
PCM Thermal Management
Narrow phase-change temperature window
Thermal cycling and purity verification

Technical Documentation Hub

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36 linked technical documents
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